1-(3-Nitrophenyl)piperidin-4-one
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Overview
Description
1-(3-Nitrophenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a nitrophenyl group at the 1-position and a ketone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzyl chloride with piperidin-4-one under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium carbonate. The mixture is heated to reflux, and the product is isolated through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction of the nitro group: 1-(3-Aminophenyl)piperidin-4-one.
Reduction of the ketone group: 1-(3-Nitrophenyl)piperidin-4-ol.
Scientific Research Applications
1-(3-Nitrophenyl)piperidin-4-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)piperidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperidin-4-one: Similar structure but with the nitro group at the 4-position.
1-(3-Aminophenyl)piperidin-4-one: Reduction product of 1-(3-Nitrophenyl)piperidin-4-one.
1-(3-Nitrobenzyl)piperidin-4-one: Another derivative with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitro group at the 3-position allows for specific interactions and transformations that are not possible with other isomers .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(3-nitrophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H12N2O3/c14-11-4-6-12(7-5-11)9-2-1-3-10(8-9)13(15)16/h1-3,8H,4-7H2 |
InChI Key |
UAGSKUGVSRVRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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